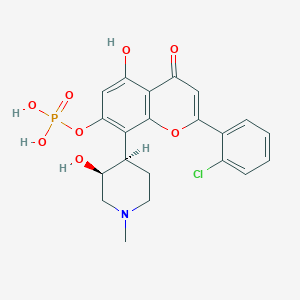![molecular formula C12H12N4O B10832772 4-[[(Z)-benzylideneamino]-methylamino]-1H-pyridazin-6-one](/img/structure/B10832772.png)
4-[[(Z)-benzylideneamino]-methylamino]-1H-pyridazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(Z)-benzylideneamino]-methylamino]-1H-pyridazin-6-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and a benzylideneamino group, which is a functional group derived from benzaldehyde.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(Z)-benzylideneamino]-methylamino]-1H-pyridazin-6-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Benzylideneamino Group: The benzylideneamino group is introduced by the condensation of the pyridazinone derivative with benzaldehyde in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[[(Z)-benzylideneamino]-methylamino]-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxo derivatives of the pyridazinone core.
Reduction: Amine derivatives.
Substitution: Substituted pyridazinone derivatives with various functional groups.
Scientific Research Applications
4-[[(Z)-benzylideneamino]-methylamino]-1H-pyridazin-6-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[[(Z)-benzylideneamino]-methylamino]-1H-pyridazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, microbial growth, or cancer cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[[(Z)-benzylideneamino]-methylamino]-1H-pyridazin-3-one: Similar structure but with a different position of the amino group.
4-[[(Z)-benzylideneamino]-ethylamino]-1H-pyridazin-6-one: Similar structure but with an ethyl group instead of a methyl group.
4-[[(Z)-benzylideneamino]-methylamino]-1H-pyrimidin-6-one: Similar structure but with a pyrimidinone core instead of a pyridazinone core.
Uniqueness
4-[[(Z)-benzylideneamino]-methylamino]-1H-pyridazin-6-one is unique due to its specific substitution pattern and the presence of the benzylideneamino group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N4O |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
4-[[(Z)-benzylideneamino]-methylamino]-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H12N4O/c1-16(11-7-12(17)15-13-9-11)14-8-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17)/b14-8- |
InChI Key |
CTGDOGPKSFBVDA-ZSOIEALJSA-N |
Isomeric SMILES |
CN(C1=CC(=O)NN=C1)/N=C\C2=CC=CC=C2 |
Canonical SMILES |
CN(C1=CC(=O)NN=C1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


oxidoazanium](/img/structure/B10832703.png)
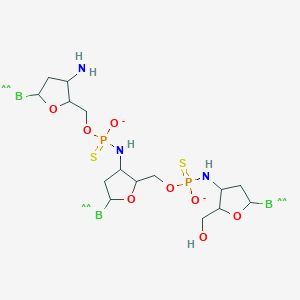
![[(3S)-3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate](/img/structure/B10832718.png)
![2-[[Hydroperoxy(hydroxy)phosphanyl]methyl]pentanedioic acid](/img/structure/B10832727.png)
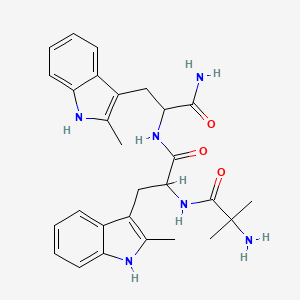
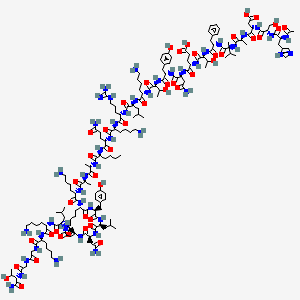
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1,3-dihydroxybutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxypropylidene]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1,3-dihydroxypropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-methylpentanoic acid](/img/structure/B10832740.png)
![N-[1-(4-chlorophenyl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B10832741.png)
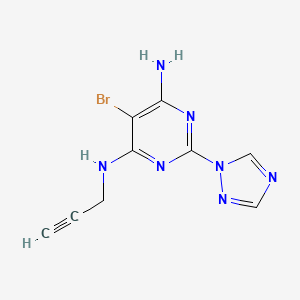
![[3-[[2-(2-Amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate](/img/structure/B10832744.png)
![(Z,2Z)-4-amino-2-[amino-(2-aminophenyl)sulfanylmethylidene]-4-(2-aminophenyl)sulfanyl-3-isocyanobut-3-enenitrile](/img/structure/B10832746.png)

![(4S)-5-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-3-carboxy-1-[(2S)-1-[(2S)-1-[(2S)-3-carboxy-1-hydroxy-1-[(2S)-1-hydroxy-1-imino-3-phenylpropan-2-yl]iminopropan-2-yl]imino-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-1-hydroxypropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxyhexan-2-yl]imino-5-carbamimidamido-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-5-carbamimidamido-1-hydroxypentan-2-yl]imino-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-5-hydroxypentanoic acid](/img/structure/B10832761.png)
